[4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenoxy]acetic acid
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Overview
Description
2-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-2-METHOXYPHENOXY]ACETIC ACID is a complex organic compound that features a unique structure combining a triazino-benzimidazole core with a methoxyphenoxyacetic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-2-METHOXYPHENOXY]ACETIC ACID typically involves multi-step organic reactions. The process begins with the formation of the triazino-benzimidazole core through cyclization reactions involving o-phenylenediamine and 2-aminobenzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-2-METHOXYPHENOXY]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and pH adjustments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced biological activities .
Scientific Research Applications
2-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-2-METHOXYPHENOXY]ACETIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-2-METHOXYPHENOXY]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Share a similar triazole core but differ in their substituents and biological activities.
Benzimidazole Derivatives: Have a benzimidazole core and are known for their diverse pharmacological properties.
Indole Derivatives: Contain an indole nucleus and exhibit a wide range of biological activities.
Uniqueness
2-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-2-METHOXYPHENOXY]ACETIC ACID is unique due to its combined triazino-benzimidazole and methoxyphenoxyacetic acid structure, which may confer distinct biological properties not observed in other similar compounds .
Properties
Molecular Formula |
C18H17N5O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[4-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C18H17N5O4/c1-26-14-8-10(6-7-13(14)27-9-15(24)25)16-21-17(19)22-18-20-11-4-2-3-5-12(11)23(16)18/h2-8,16H,9H2,1H3,(H,24,25)(H3,19,20,21,22) |
InChI Key |
ZFMOTJKSLWNEAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OCC(=O)O |
Origin of Product |
United States |
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